SGPL1 fluorogenic substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

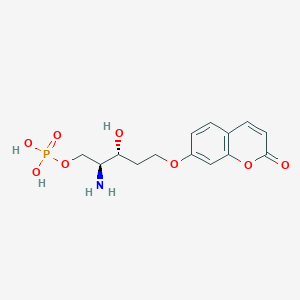

[(2S,3R)-2-amino-3-hydroxy-5-(2-oxochromen-7-yl)oxypentyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAKPJBOPPIZOR-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCC[C@H]([C@H](COP(=O)(O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NO8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Probing the Gatekeeper of Sphingolipid Metabolism: A Technical Guide to SGPL1 Fluorogenic Substrates

For Immediate Release

This technical guide provides an in-depth overview of the chemical structures and applications of fluorogenic substrates for Sphingosine-1-Phosphate Lyase (SGPL1), a critical enzyme in sphingolipid metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid signaling and the development of therapeutics targeting this pathway.

Introduction: The Role of SGPL1 and Fluorogenic Assays

Sphingosine-1-phosphate lyase (SGPL1) is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme located on the endoplasmic reticulum membrane. It serves as the gatekeeper for the irreversible degradation of the bioactive signaling molecule sphingosine-1-phosphate (S1P). SGPL1 catalyzes the cleavage of S1P into phosphoethanolamine and hexadecenal, thereby controlling the cellular S1P gradient, a critical factor in cell proliferation, migration, and survival. Given its central role in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and pro-survival S1P, SGPL1 has emerged as a promising therapeutic target for autoimmune diseases, cancer, and inflammatory disorders.

Fluorogenic substrates have been developed as essential tools for the high-throughput screening of SGPL1 inhibitors and for studying its activity in cell lysates. These molecules are synthetic analogs of S1P that are non-fluorescent or weakly fluorescent until they are cleaved by SGPL1. The enzymatic reaction releases a highly fluorescent reporter molecule, providing a direct and quantifiable measure of SGPL1 activity.

Chemical Structure of SGPL1 Fluorogenic Substrates

The foundational fluorogenic substrate for SGPL1 is a synthetic analogue of sphingosine-1-phosphate where the long alkyl chain is replaced by a fluorophore-containing moiety.

First-Generation Substrate: RBM13

The most widely characterized first-generation SGPL1 fluorogenic substrate is known as RBM13.

-

Formal Name: 2S-ammonio-3R-hydroxy-5-((2-oxo-2H-chromen-7-yl)oxy)pentyl hydrogen phosphate (B84403)

-

CAS Number: 1166838-84-1

-

Molecular Formula: C₁₄H₁₈NO₈P

-

Core Structure: RBM13 mimics the natural S1P substrate by retaining the key aminophosphate core required for enzyme recognition.

-

Fluorogenic Moiety: The substrate incorporates an umbelliferone (B1683723) (7-hydroxycoumarin) group, which is a well-known fluorescent reporter. This group is linked to the core structure via an ether bond. In its intact form, the fluorescence of the umbelliferone is quenched.

-

Mechanism of Action: SGPL1 recognizes and cleaves the aminophosphate head group of RBM13. This cleavage results in an unstable intermediate aldehyde, which then undergoes a β-elimination reaction under neutral pH conditions to release the highly fluorescent umbelliferone. The increase in fluorescence intensity is directly proportional to the SGPL1 activity.

Second-Generation Substrates: RBM77 and RBM148

To overcome the limitations of RBM13, such as relatively poor kinetic parameters, second-generation probes have been developed.

-

Structural Improvement: Probes RBM77 and RBM148 incorporate a vinyl unit between the aminophosphate core and the umbelliferone reporter. This "vinylogous" design is believed to create a closer structural resemblance to the natural S1P substrate, leading to a significant increase in affinity and turnover rate.

-

Enhanced Performance: These modifications result in substrates with substantially improved kinetic parameters, making them more sensitive for detecting SGPL1 activity, especially in intact cells when encapsulated in liposomes.

Quantitative Data on Substrate Performance

While detailed kinetic constants are often study-specific, the available literature highlights the significant improvements of the second-generation probes over the first-generation substrate, RBM13.

| Substrate | Generation | Key Structural Feature | Relative Performance |

| RBM13 | First | Umbelliferone reporter linked to an S1P analogue core. | Baseline fluorogenic substrate. |

| RBM77 | Second | Incorporation of a vinyl unit between the core and the reporter. | Reported to have a 40-fold improvement in the Kcat/KM ratio compared to RBM13. |

| RBM148 | Second | Vinylogous S1P analogue. | Superior to RBM13 as a fluorescent reporter in cell-based assays. |

Experimental Protocol: SGPL1 Activity Assay in Cell Lysates

The following is a generalized protocol for measuring SGPL1 activity in cell lysates using a fluorogenic substrate like RBM13. This protocol is synthesized from methodologies described in the literature and should be optimized for specific experimental conditions.

Materials and Reagents

-

This compound (e.g., RBM13): Stock solution in a suitable solvent (e.g., 10 mM NaOH, PBS pH 7.2).

-

Assay Buffer: Potassium phosphate buffer (e.g., K₃PO₄), pH 7.5.

-

Pyridoxal 5'-phosphate (PLP): Cofactor for SGPL1.

-

Sodium Orthovanadate (Na₂VO₄): A phosphatase inhibitor.

-

Cell Lysis Buffer: A buffer compatible with maintaining enzyme activity (e.g., RIPA buffer with protease inhibitors).

-

96-well microplate: Black, clear-bottom plates are recommended for fluorescence assays.

-

Fluorescence plate reader: Capable of excitation and emission wavelengths suitable for umbelliferone (e.g., Ex: ~360 nm, Em: ~460 nm).

Procedure

-

Cell Lysate Preparation:

-

Harvest cells and wash three times with cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells (e.g., by sonication or incubation on ice for 30 minutes).

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the cytosolic and membrane fractions, including SGPL1. Determine the total protein concentration of the lysate (e.g., using a BCA assay).

-

-

Assay Reaction:

-

Prepare a master mix containing the assay buffer, 0.25 mM PLP, and 25 µM Na₂VO₄.

-

In each well of the 96-well plate, add a specific amount of cell lysate protein (e.g., 300 µg).

-

Include appropriate controls:

-

Blank: Lysate with master mix but no substrate.

-

No Enzyme Control: Master mix and substrate but no cell lysate.

-

-

To initiate the reaction, add the this compound to a final concentration of 125 µM.

-

The final reaction volume should be consistent across all wells.

-

-

Incubation:

-

Incubate the plate at 37°C. The incubation time can range from 20 minutes to 6 hours, depending on the enzyme activity in the lysate. It is recommended to perform a time-course experiment to determine the linear range of the reaction.

-

-

Fluorescence Measurement:

-

After incubation, measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the released fluorophore (e.g., umbelliferone).

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank control from all other readings.

-

Calculate the rate of the reaction (change in fluorescence per unit of time per mg of protein). This rate is proportional to the SGPL1 activity.

-

Visualizing Key Pathways and Workflows

Sphingolipid Metabolic Pathway

The following diagram illustrates the central role of SGPL1 in the metabolism of sphingolipids.

Caption: The SGPL1-mediated irreversible degradation of S1P.

Experimental Workflow for SGPL1 Fluorogenic Assay

This diagram outlines the key steps in performing an SGPL1 activity assay using a fluorogenic substrate.

Caption: Workflow of an SGPL1 fluorogenic activity assay.

The Role of Sphingosine-1-Phosphate Lyase 1 (SGPL1) in Sphingolipid Metabolism and Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine-1-phosphate lyase 1 (SGPL1) is a critical enzyme that serves as the final gatekeeper of the sphingolipid metabolic pathway. By catalyzing the irreversible degradation of the potent signaling molecule sphingosine-1-phosphate (S1P), SGPL1 plays a pivotal role in maintaining cellular homeostasis. Dysregulation of SGPL1 activity is implicated in a growing number of pathologies, ranging from rare genetic disorders to common complex diseases such as cancer and neurodegeneration. This technical guide provides a comprehensive overview of the function of SGPL1 in sphingolipid metabolism, its role in various disease states, and detailed methodologies for its study. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and target this crucial enzyme.

Introduction to SGPL1 and Sphingolipid Metabolism

Sphingolipids are a class of lipids that are not only essential structural components of eukaryotic cell membranes but also function as critical signaling molecules in a wide array of cellular processes.[1][2] The metabolism of sphingolipids is a complex and tightly regulated network of enzymatic reactions.[3] At the heart of this regulation lies the "sphingolipid rheostat," a concept that describes the balance between the pro-apoptotic sphingolipids, ceramide and sphingosine, and the pro-survival sphingolipid, S1P.[4]

SGPL1, an endoplasmic reticulum-resident enzyme, is the only enzyme known to irreversibly degrade S1P, thus permanently exiting the sphingolipid metabolic pathway.[5][6] It catalyzes the cleavage of S1P into phosphoethanolamine and a long-chain aldehyde, (E)-2-hexadecenal.[5] This function positions SGPL1 as a key regulator of the sphingolipid rheostat, influencing cell fate decisions such as proliferation, survival, migration, and apoptosis.[4]

The Role of SGPL1 in Disease

Given its central role in sphingolipid metabolism, it is not surprising that aberrant SGPL1 function is associated with a spectrum of human diseases.

Sphingosine Phosphate (B84403) Lyase Insufficiency Syndrome (SPLIS)

Loss-of-function mutations in the SGPL1 gene are the cause of a rare, autosomal recessive multisystemic disorder known as Sphingosine Phosphate Lyase Insufficiency Syndrome (SPLIS), also referred to as nephrotic syndrome type 14 (NPHS14).[7][8][9] This severe condition is characterized by a triad (B1167595) of symptoms:

-

Steroid-resistant nephrotic syndrome: This leads to progressive kidney failure.[8][9]

-

Primary adrenal insufficiency: This results in a deficiency of glucocorticoids.[7][9]

-

Neurological defects: These can include developmental delay, seizures, and neurodegeneration.[9][10]

Patients with SPLIS may also present with ichthyosis, immunodeficiency, and lymphopenia.[8][9] The underlying pathology of SPLIS is the systemic accumulation of S1P and other sphingolipid precursors due to the inability to catabolize them.[11][12]

Cancer

The role of SGPL1 in cancer is complex and appears to be context-dependent. In many cancers, a downregulation of SGPL1 expression or activity has been observed.[13] This leads to an accumulation of S1P, which can promote tumorigenesis through its pro-survival and pro-proliferative signaling.[13][14] For example, in non-small cell lung cancer, high SGPL1 mRNA expression is associated with better overall survival.[13] Conversely, in adrenocortical carcinoma, increased SGPL1 expression is correlated with reduced patient survival, suggesting a role in promoting tumor growth and invasion in this specific cancer type.[15][16] Inhibition of SGPL1 is being explored as a potential therapeutic strategy in certain cancers to induce apoptosis.

Neurodegenerative Diseases

Emerging evidence suggests a role for SGPL1 in neurodegenerative diseases.[10][17] Neural-specific knockout of Sgpl1 in mice leads to the accumulation of S1P in the brain, which is associated with impaired autophagy and the buildup of aggregate-prone proteins, a hallmark of many neurodegenerative conditions.[11][17] Furthermore, SGPL1 deficiency has been shown to cause calcium-dependent tau pathology and abnormal histone acetylation, both of which are implicated in neurodegeneration.[17] Conversely, some studies suggest that inhibiting SGPL1 could have neuroprotective effects in conditions like Huntington's disease.[18][19]

Immune System Regulation

S1P gradients are crucial for the trafficking of lymphocytes from lymphoid organs.[20] SGPL1 plays a role in maintaining these gradients.[2] FTY720 (Fingolimod), a drug approved for the treatment of multiple sclerosis, is a functional antagonist of S1P receptors and highlights the therapeutic potential of targeting the S1P signaling axis in autoimmune diseases.[20]

Quantitative Data Summary

The following tables summarize key quantitative data related to SGPL1.

Table 1: SGPL1 Enzyme Kinetics and Expression

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| Km for S1P | ~6 µM | Mouse | Liver microsomes | [5] |

| mRNA Expression | Ubiquitously expressed, with highest levels in the small intestine, colon, thymus, and spleen. | Human | Various | [21] |

| Protein Localization | Endoplasmic Reticulum | Human | Various | [22] |

Table 2: Alterations in Sphingolipid Levels in SGPL1 Deficiency

| Sphingolipid | Fold Change (vs. Wild Type) | Model System | Reference |

| Sphingosine-1-Phosphate (S1P) | Markedly Increased | Patient Blood & Fibroblasts | [1][11] |

| ~1.5 - 2-fold increase | Liver of Sgpl1HepKO mice | [2] | |

| Sphingosine | Markedly Increased | Patient Blood & Fibroblasts | [1][11] |

| ~1.5 - 2-fold increase | Liver of Sgpl1HepKO mice | [2] | |

| Ceramides | Variably Increased | Patient Blood | [1] |

| ~1.5 - 2-fold increase | Liver of Sgpl1HepKO mice | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study SGPL1.

SGPL1 Activity Assay

This protocol is adapted from a gas chromatography-mass spectrometry (GC-MS)-based method.[5]

Principle: This assay measures the activity of SGPL1 by quantifying the aldehyde product generated from a synthetic substrate, C17-sphinganine-1-phosphate. The resulting pentadecanal (B32716) is derivatized and analyzed by GC-MS.

Materials:

-

C17-sphinganine-1-phosphate (substrate)

-

Cell or tissue lysates

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

-

Pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (derivatizing agent)

-

Internal standard (e.g., heptadecanal)

-

Organic solvents (e.g., hexane, ethyl acetate)

-

GC-MS system

Procedure:

-

Prepare cell or tissue lysates in a suitable buffer. Determine the protein concentration.

-

Set up the reaction mixture containing the lysate (e.g., 20 µg of protein), assay buffer, and C17-sphinganine-1-phosphate in a final volume of 100 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). The reaction is linear with time and protein concentration up to certain limits.[5]

-

Stop the reaction by adding an organic solvent.

-

Add the internal standard.

-

Add the derivatizing agent and incubate to form the pentafluorobenzyloxime derivative of the aldehyde product.

-

Extract the derivative with an organic solvent (e.g., hexane).

-

Analyze the extracted sample by GC-MS in selected ion monitoring (SIM) mode to quantify the pentadecanal derivative relative to the internal standard.

Sphingolipid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of multiple sphingolipid species.[10][17][20]

Principle: This method utilizes liquid chromatography to separate different sphingolipid species from a biological extract, followed by tandem mass spectrometry for their sensitive and specific quantification.

Materials:

-

Biological samples (cells, tissues, plasma)

-

Internal standards for each class of sphingolipid to be quantified

-

Organic solvents for extraction (e.g., methanol, chloroform, isopropanol, ethyl acetate)

-

LC-MS/MS system with an appropriate column (e.g., C18 for reverse-phase or HILIC for normal-phase chromatography)

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples or lyse cells.

-

Add a cocktail of internal standards to the homogenate.

-

Perform a liquid-liquid extraction to separate the lipids. A common method is a modified Bligh-Dyer extraction.

-

Dry the lipid-containing organic phase under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for injection.

-

Inject the sample into the LC-MS/MS system.

-

Separate the sphingolipid species using a suitable chromatographic gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer. Each sphingolipid will have a specific precursor-product ion transition.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a standard curve for each analyte using known concentrations.

-

Calculate the concentration of each sphingolipid in the original sample based on the standard curve and normalize to the initial sample amount (e.g., protein concentration or cell number).

-

Immunofluorescence Staining for SGPL1

This protocol is a general guide for visualizing the subcellular localization of SGPL1 in cultured cells.[15][23][24]

Principle: This technique uses a primary antibody specific to SGPL1 and a fluorescently labeled secondary antibody to visualize the protein within the cell using a fluorescence microscope.

Materials:

-

Adherent cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against SGPL1

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is necessary for intracellular targets like SGPL1).

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with the primary antibody against SGPL1 (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells one final time with PBS.

-

Mount the coverslip onto a microscope slide using antifade mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Experimental Workflows

S1P Signaling Pathways

S1P can act both intracellularly and extracellularly. Extracellular S1P binds to a family of five G protein-coupled receptors (GPCRs), S1PR1-5, to initiate a variety of signaling cascades.[14][25][26]

Experimental Workflow: Generation and Analysis of an SGPL1 Knockout Cell Line

A common experimental workflow to study the function of SGPL1 involves the generation of a knockout cell line using CRISPR-Cas9 technology.[27][28]

Conclusion and Future Directions

SGPL1 is a critical regulator of sphingolipid metabolism with profound implications for human health and disease. Its role as the sole exit point for the sphingolipid pathway makes it a highly attractive therapeutic target. The development of specific inhibitors and modulators of SGPL1 activity holds promise for the treatment of a variety of diseases, including certain cancers and autoimmune disorders.[29] However, the context-dependent role of SGPL1 in different pathologies necessitates a thorough understanding of its function in specific cell types and tissues. Future research should focus on elucidating the precise mechanisms by which SGPL1 dysregulation contributes to disease and on the development of targeted therapies that can modulate its activity with high specificity and minimal off-target effects. The continued use of advanced techniques such as CRISPR-Cas9-mediated gene editing and sophisticated lipidomics will be instrumental in advancing our understanding of this pivotal enzyme.

References

- 1. Deficiency of the sphingosine-1-phosphate lyase SGPL1 is associated with congenital nephrotic syndrome and congenital adrenal calcifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Liver Compensates Loss of Sgpl1 by Secretion of Sphingolipids into Blood and Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate lyase (SGPL1) deficiency is associated with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. arigobio.com [arigobio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 19. Decreased plasma levels of select very long chain ceramide species Are associated with the development of nephropathy in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. First evidence of SGPL1 expression in the cell membrane silencing the extracellular S1P siren in mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SGPL1 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]

- 23. ki-sbc.mit.edu [ki-sbc.mit.edu]

- 24. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Gene - SGPL1 [maayanlab.cloud]

Discovery and development of SGPL1 fluorogenic probes

An In-depth Technical Guide to the Discovery and Development of SGPL1 Fluorogenic Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate lyase 1 (SGPL1) is a critical enzyme located in the endoplasmic reticulum that catalyzes the irreversible degradation of the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1][2][3] This reaction is the final and decisive step in the sphingolipid catabolic pathway.[2] By cleaving S1P into phosphoethanolamine and a long-chain fatty aldehyde (hexadecenal), SGPL1 plays a pivotal role in regulating the cellular balance between pro-survival S1P and pro-apoptotic ceramide, a concept often referred to as the "sphingolipid rheostat".[2] Given its involvement in fundamental cellular processes such as apoptosis, immune cell trafficking, and inflammation, SGPL1 has emerged as a significant therapeutic target for autoimmune diseases and cancer.[2][4][5]

The development of fluorogenic probes for SGPL1 has been instrumental in enabling researchers to accurately measure its enzymatic activity in various formats, from high-throughput screening in cell lysates to real-time imaging in intact cells.[6][7] These chemical tools are indispensable for discovering and characterizing SGPL1 inhibitors and for elucidating the enzyme's complex role in health and disease. This guide provides a comprehensive overview of the core principles, methodologies, and data related to the discovery and development of SGPL1 fluorogenic probes.

The SGPL1 Signaling Pathway

SGPL1 is the gatekeeper for the only exit point of the sphingolipid degradation pathway.[4] It irreversibly breaks down S1P, thereby controlling its intracellular levels and its availability to bind to S1P receptors (S1PRs), which are involved in numerous signaling cascades.[4] Dysregulation of SGPL1 activity can lead to the accumulation of sphingolipids, resulting in various pathologies, including a multi-systemic disorder known as SGPL1 insufficiency syndrome.[2][4]

Core Principles of SGPL1 Fluorogenic Probes

The fundamental design of an SGPL1 fluorogenic probe is based on a "turn-on" mechanism. The probe is a synthetic analogue of the natural substrate, S1P, which has been chemically modified to be non-fluorescent or poorly fluorescent. This substrate analogue contains a fluorophore, typically a coumarin (B35378) derivative like 7-hydroxycoumarin, which is quenched or caged.[8]

The enzymatic action of SGPL1 cleaves the probe, leading to the generation of an unstable intermediate aldehyde. This intermediate then undergoes a spontaneous β-elimination reaction, which releases the unquenched, highly fluorescent reporter molecule.[7][8] The resulting increase in fluorescence intensity is directly proportional to the SGPL1 activity.

Quantitative Data of Key SGPL1 Probes

Several fluorogenic probes have been developed to assay SGPL1 activity. These probes exhibit different kinetic parameters and sensitivities. The development of probes with improved affinity (lower Km) is crucial for detecting SGPL1 activity in biological samples where the enzyme concentration may be low.

| Probe Name | Fluorophore | Km (µM) | Excitation (nm) | Emission (nm) | Reference |

| RBM14-C12 | 7-Hydroxycoumarin | ~25 | 360 | 460 | Bedia et al., 2009[5] |

| RBM148 | 7-Hydroxycoumarin | N/A | 360 | 460 | Sanllehí et al., 2017[6] |

| Generic S1P Substrate | 7-Hydroxycoumarin | N/A | 370 | 450 | Echelon Biosciences[5] |

Experimental Protocols

Synthesis of a Representative SGPL1 Fluorogenic Probe

The synthesis of these probes often involves the N-acylation of a sphingoid base precursor with a carboxylic acid-functionalized coumarin.

General Protocol (based on[8]):

-

Precursor Synthesis: Synthesize the appropriate sphingoid base precursor, such as an amino diol phosphate, which mimics the S1P backbone.

-

Coumarin Functionalization: Prepare a carboxylic acid derivative of the chosen fluorophore (e.g., 7-hydroxycoumarin).

-

Coupling Reaction: Couple the sphingoid base precursor with the functionalized coumarin using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS) in an appropriate organic solvent like DMF or CH2Cl2.

-

Deprotection (if necessary): If protecting groups were used during the synthesis, perform a final deprotection step to yield the active fluorogenic probe.

-

Purification: Purify the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the probe using mass spectrometry and NMR spectroscopy.

In Vitro SGPL1 Activity Assay in Cell Lysates

This protocol describes a method to measure SGPL1 activity from cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (e.g., 100 mM HEPES, pH 7.4, containing protease inhibitors)

-

SGPL1 Fluorogenic Substrate (e.g., from MedChemExpress or Echelon Biosciences)[5][9]

-

Pyridoxal-5'-phosphate (PLP) solution (a required cofactor for SGPL1)

-

96-well black microplates, flat bottom

-

Fluorometric plate reader

Procedure:

-

Prepare Cell Lysates: Culture cells to the desired confluency. Harvest the cells, wash with cold PBS, and lyse them using the cell lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic and membrane proteins.

-

Determine Protein Concentration: Measure the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Set up the Reaction: In each well of the 96-well plate, add the following:

-

Cell lysate (e.g., 10-50 µg of total protein)

-

PLP (final concentration of ~0.25 mM)[7]

-

Assay buffer to reach the desired final volume.

-

-

Initiate the Reaction: Add the this compound to each well to a final concentration typically in the range of 5-50 µM.

-

Incubation: Incubate the plate at 37°C for a period ranging from 30 minutes to several hours, protected from light.[7] The optimal time depends on the enzyme activity in the lysate.

-

Measure Fluorescence: Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360-370 nm, Em: 450-460 nm for coumarin-based probes).[5][10]

-

Data Analysis: Subtract the fluorescence of a no-enzyme control (blank) from the sample readings. The rate of fluorescence increase over time corresponds to the SGPL1 activity.

Cell-Based Imaging using SGPL1 Fluorogenic Probes

Probes like RBM148 have been developed for use in intact cells.[6]

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorogenic probe suitable for live-cell imaging (e.g., RBM148)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Fluorescence microscope equipped with appropriate filters and an incubation chamber (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells on imaging-compatible plates and allow them to adhere overnight.

-

Probe Loading: Prepare a working solution of the fluorogenic probe in the imaging medium. For probes that require a delivery vehicle, they can be loaded into cationic liposomes before being added to the cells.[6]

-

Incubation: Replace the cell culture medium with the probe-containing medium and incubate the cells for a specified time (e.g., 1-4 hours) to allow for probe uptake and enzymatic processing.

-

Washing (Optional): Gently wash the cells with fresh imaging medium to remove any excess extracellular probe.

-

Imaging: Mount the plate on the fluorescence microscope stage. Acquire images using the appropriate filter sets for the fluorophore. Time-lapse imaging can be performed to monitor the enzymatic activity in real-time.

-

Image Analysis: Use image analysis software to quantify the fluorescence intensity within cells or specific subcellular regions over time. An increase in fluorescence indicates SGPL1 activity.

Workflow for Probe Development and Validation

The development of a novel SGPL1 fluorogenic probe follows a logical progression from initial design to validation in complex biological systems.

Conclusion

Fluorogenic probes are powerful and essential tools for studying SGPL1 enzymology and its role in cellular physiology. The continued development of probes with improved properties, such as higher sensitivity, greater specificity, and near-infrared emission profiles for in vivo imaging, will further advance our understanding of sphingolipid metabolism.[11] These advancements are critical for accelerating the discovery of novel therapeutics that target SGPL1 for a range of human diseases.

References

- 1. genecards.org [genecards.org]

- 2. Gene - SGPL1 [maayanlab.cloud]

- 3. uniprot.org [uniprot.org]

- 4. JCI Insight - Efficacy of AAV9-mediated SGPL1 gene transfer in a mouse model of S1P lyase insufficiency syndrome [insight.jci.org]

- 5. S1P Lyase Fluorogenic Substrate - Echelon Biosciences [echelon-inc.com]

- 6. The first fluorogenic sensor for sphingosine-1-phosphate lyase activity in intact cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Sphingosine-1-Phosphate Lyase (SGPL1) Substrate Specificity and Fluorogenic Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate lyase (SGPL1) is a critical enzyme in sphingolipid metabolism, catalyzing the irreversible degradation of sphingosine-1-phosphate (S1P) and other phosphorylated long-chain bases.[1][2][3] This reaction represents the sole exit point from the sphingolipid metabolic pathway, making SGPL1 a key regulator of the cellular levels of bioactive sphingolipids.[4] S1P, the primary substrate of SGPL1, is a potent signaling molecule involved in a myriad of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[5][6] The delicate balance between S1P and its pro-apoptotic precursor, ceramide, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[7][8]

Dysregulation of SGPL1 activity and the subsequent accumulation of S1P are implicated in various pathological conditions, including cancer, autoimmune disorders, and neurodegenerative diseases.[9][10] Consequently, SGPL1 has emerged as a promising therapeutic target for the development of novel drugs.[9] This technical guide provides a comprehensive overview of SGPL1 substrate specificity, a detailed examination of fluorogenic analogues used to measure its activity, and step-by-step experimental protocols for key assays.

SGPL1 Substrate Specificity

SGPL1 is an endoplasmic reticulum-resident, integral membrane protein that requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for its catalytic activity.[3] The enzyme catalyzes the cleavage of the C2-C3 carbon-carbon bond of phosphorylated sphingoid bases, yielding a fatty aldehyde and phosphoethanolamine.[6]

Endogenous Substrates

The primary endogenous substrate for SGPL1 is sphingosine-1-phosphate (S1P) .[3] SGPL1 also acts on other phosphorylated sphingoid bases, including dihydrosphingosine-1-phosphate (DHS1P) , also known as sphinganine-1-phosphate.[11] The enzyme exhibits a high affinity for its natural substrates.

Synthetic and Fluorogenic Substrates

The development of synthetic substrates has been instrumental in the characterization of SGPL1 activity and in the high-throughput screening of potential inhibitors. These include modified sphingoid bases and fluorogenic analogues that generate a fluorescent signal upon enzymatic cleavage.

-

C17-sphinganine-1-phosphate: This synthetic substrate is commonly used in gas chromatography-mass spectrometry (GC-MS) based assays. The cleavage of this substrate by SGPL1 produces pentadecanal (B32716), which can be derivatized and quantified.[2][12]

-

BODIPY-labeled S1P: This fluorescently labeled substrate allows for the direct detection of the fluorescent aldehyde product by HPLC.[13]

-

Fluorogenic Substrate (RBM13 analogue): This substrate, upon cleavage by SGPL1, releases an aldehyde that undergoes spontaneous β-elimination to produce the highly fluorescent molecule umbelliferone (B1683723) (7-hydroxycoumarin). This "turn-on" fluorescence provides a sensitive and continuous measure of enzyme activity, making it ideal for high-throughput screening.[14]

Quantitative Data on Substrate Specificity

The following table summarizes the available kinetic parameters for various SGPL1 substrates. This data is essential for designing and interpreting enzyme activity assays.

| Substrate | Abbreviation | Type | Km (µM) | Vmax | Assay Method | Reference(s) |

| Sphingosine-1-Phosphate | S1P | Endogenous | ~5.2 - 6 | Not Reported | GC-MS | [12] |

| C17-Sphinganine-1-Phosphate | Synthetic | 6 | Not Reported | GC-MS | [2][12] | |

| BODIPY-Sphingosine-1-Phosphate | BODIPY-S1P | Synthetic | 35 | Not Reported | HPLC with Fluorescence Detection | [13] |

| Fluorogenic S1P Analogue | RBM13 | Synthetic | Not Reported | Not Reported | Fluorometric | [14] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers.

Fluorogenic SGPL1 Activity Assay

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Materials:

-

SGPL1 enzyme source (e.g., cell lysates, purified enzyme)

-

SGPL1 Fluorogenic Substrate (e.g., RBM13 analogue)

-

Assay Buffer: 100 mM HEPES, pH 7.4, containing 0.1 mM EDTA and 0.05% Triton X-100

-

Pyridoxal 5'-phosphate (PLP) solution (10 mM stock)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for umbelliferone)

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a working solution of PLP by diluting the stock to 1 mM in Assay Buffer.

-

Reconstitute the this compound according to the manufacturer's instructions to a stock concentration of 10 mM in a suitable solvent (e.g., DMSO).

-

-

Prepare Reaction Mixture:

-

For each reaction, prepare a master mix containing Assay Buffer, PLP (final concentration 100 µM), and the SGPL1 enzyme source.

-

-

Initiate the Reaction:

-

Add the master mix to the wells of the 96-well plate.

-

To initiate the reaction, add the this compound to each well to a final concentration of 5 mM. The final reaction volume is typically 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a desired period (e.g., 60 minutes). The incubation time may need to be optimized based on the enzyme activity.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of a no-enzyme control from all readings.

-

The fluorescence intensity is proportional to the amount of umbelliferone produced and thus to the SGPL1 activity.

-

GC-MS Based SGPL1 Activity Assay

This protocol provides a highly sensitive method for quantifying SGPL1 activity.

Materials:

-

SGPL1 enzyme source

-

C17-sphinganine-1-phosphate (substrate)

-

Assay Buffer: As described for the fluorogenic assay.

-

PLP solution

-

Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) for derivatization

-

Internal standard (e.g., C15-aldehyde)

-

Organic solvents (e.g., hexane, ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Enzymatic Reaction:

-

Set up the reaction mixture containing Assay Buffer, PLP, the SGPL1 enzyme source, and C17-sphinganine-1-phosphate in a microcentrifuge tube.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Add the internal standard.

-

Extract the lipid products (including the pentadecanal product) with an organic solvent like hexane.

-

-

Derivatization:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in a small volume of solvent and add PFBHA to derivatize the aldehyde product to its pentafluorobenzyloxime (PFBO) derivative.

-

Incubate at room temperature to allow the reaction to complete.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable GC column and temperature program to separate the PFBO-pentadecanal from other components.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized product and the internal standard.

-

-

Data Analysis:

-

Quantify the amount of pentadecanal produced by comparing its peak area to that of the internal standard.

-

Signaling Pathways and Visualizations

SGPL1 plays a pivotal role in regulating key signaling pathways by controlling the levels of S1P.

Sphingolipid Metabolism and the Role of SGPL1

SGPL1 is the gatekeeper of the sphingolipid degradation pathway. It irreversibly breaks down S1P, thus controlling the flux of metabolites through this pathway.

Caption: The central role of SGPL1 in the irreversible degradation of S1P.

SGPL1, S1P, and the Regulation of Apoptosis

The balance between pro-apoptotic ceramide and anti-apoptotic S1P is critical for cell survival. By degrading S1P, SGPL1 can shift this balance towards apoptosis.

Caption: SGPL1 influences the sphingolipid rheostat, impacting cell survival and apoptosis.

SGPL1's Role in Autophagy Regulation

SGPL1 modulates autophagy through the production of phosphoethanolamine, a precursor for phosphatidylethanolamine (B1630911) (PE). PE is essential for the formation of autophagosomes.[1]

References

- 1. SGPL1 (sphingosine phosphate lyase 1) modulates neuronal autophagy via phosphatidylethanolamine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Sphingosine-1-phosphate lyase (SGPL1) deficiency is associated with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. SGPL1 (sphingosine phosphate lyase 1) modulates neuronal autophagy via phosphatidylethanolamine production - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of SGPL1 Fluorogenic Substrates: An In-depth Technical Guide

For Immediate Release

In the dynamic fields of cellular biology and drug discovery, the precise measurement of enzyme activity is paramount. Sphingosine-1-phosphate lyase 1 (SGPL1) has emerged as a critical enzyme in sphingolipid metabolism, making it a key target for therapeutic intervention in various diseases. The use of fluorogenic substrates provides a sensitive and continuous method for assaying SGPL1 activity. However, the reliability and reproducibility of these assays are intrinsically linked to the stability and proper handling of the fluorogenic substrate. This technical guide offers a comprehensive overview of the stability and optimal storage conditions for a common SGPL1 fluorogenic substrate, intended for researchers, scientists, and drug development professionals.

Core Concepts: The SGPL1 Fluorogenic Assay

The assay principle relies on the enzymatic cleavage of a specifically designed fluorogenic substrate by SGPL1. This substrate is a synthetic analogue of the natural substrate, sphingosine-1-phosphate (S1P), which has been modified to include a fluorophore that is quenched in the intact molecule. Upon cleavage by SGPL1, the fluorophore is released, resulting in a measurable increase in fluorescence. A widely used substrate incorporates a coumarin (B35378) group, which upon enzymatic action and subsequent spontaneous elimination, releases the highly fluorescent product, 7-hydroxycoumarin (umbelliferone).

Quantitative Data on Substrate Stability and Storage

The stability of the this compound is critical for generating accurate and reproducible results. The following tables summarize the recommended storage conditions and known stability data based on information from various suppliers.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Notes |

| Crystalline Solid | -20°C | ≥ 4 years | Recommended for long-term storage. |

| Crystalline Solid | 4°C | Up to 2 years | Suitable for shorter-term storage. |

| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |

| In Solvent (DMSO) | -20°C | Up to 1 month | For working stock solutions. |

Table 2: Shipping and Handling

| Condition | Recommendation |

| Shipping | Typically shipped at room temperature as a solid. |

| Handling | Protect from light, especially when in solution. |

| Reconstitution | Use high-purity solvents like DMSO, DMF, or aqueous buffers (e.g., PBS, pH 7.2) as per experimental needs. |

Experimental Protocols

To ensure the integrity of the this compound, it is crucial to perform stability assessments. The following are detailed methodologies for a routine stability check and a more rigorous forced degradation study.

Protocol 1: Routine Stability Assessment

This protocol is designed to verify the performance of the substrate stored under recommended conditions over time.

-

Objective: To confirm that the substrate's performance in the SGPL1 assay has not significantly changed over its storage period.

-

Materials:

-

This compound (stored sample and a new lot as a control)

-

Recombinant human SGPL1 enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, with cofactors like pyridoxal (B1214274) 5'-phosphate)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of the stored substrate and the new control substrate in DMSO.

-

Create a dilution series for both substrates in the assay buffer.

-

Add a fixed concentration of SGPL1 enzyme to each well of the microplate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for umbelliferone.

-

Plot the rate of reaction (fluorescence increase per unit time) against substrate concentration for both the stored and control substrates.

-

-

Data Analysis: Compare the Michaelis-Menten kinetics (Vmax and Km) of the stored substrate to the control. A significant deviation may indicate degradation.

Protocol 2: Forced Degradation Study

This protocol subjects the substrate to harsh conditions to identify potential degradation pathways and to develop a stability-indicating assay method.

-

Objective: To intentionally degrade the substrate to understand its degradation profile under various stress conditions.

-

Stress Conditions (as per ICH Q1A(R2) guidelines):

-

Acid Hydrolysis: Incubate the substrate solution in 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Incubate the substrate solution in 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidation: Treat the substrate solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid substrate to 70°C for 48 hours.

-

Photostability: Expose the substrate solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Procedure:

-

After exposing the substrate to each stress condition, neutralize the acid and base samples.

-

Analyze the stressed samples alongside an unstressed control using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection.

-

The HPLC method should be capable of separating the intact substrate from its degradation products.

-

-

Data Analysis:

-

Quantify the percentage of degradation for each condition. The target degradation is typically 5-20%.

-

Identify and characterize major degradation products using techniques like mass spectrometry (MS).

-

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Conclusion

The stability of the this compound is a cornerstone for reliable and reproducible enzymatic assays. By adhering to the recommended storage conditions and implementing robust stability testing protocols, researchers can ensure the integrity of their data. This guide provides the necessary framework for scientists and drug development professionals to confidently work with this important research tool, ultimately advancing our understanding of sphingolipid metabolism and accelerating the discovery of novel therapeutics.

A Technical Guide to the Cellular Localization and Uptake of SGPL1 Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sphingosine-1-phosphate lyase 1 (SGPL1), its cellular location, and the mechanisms by which its activity can be measured using fluorogenic substrates. We will explore the experimental protocols and quantitative data necessary for the successful application of these powerful research tools.

Introduction to SGPL1

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including proliferation, migration, apoptosis, and immune cell trafficking.[1][2] The intracellular and extracellular concentrations of S1P are tightly regulated by a balance between its synthesis by sphingosine (B13886) kinases (SphK1 and SphK2) and its degradation.[3] SGPL1 is the key enzyme responsible for the irreversible catabolism of S1P, representing the final step in the sphingolipid degradation pathway.[4][5] It cleaves S1P into phosphoethanolamine and a long-chain aldehyde, hexadecenal, thus controlling the cellular S1P pool.[4][6] Given its central role, SGPL1 has emerged as a significant target in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[7][8]

Fluorogenic substrates have been developed as essential tools to measure SGPL1 activity directly in both cell lysates and living cells.[9][10] These probes are typically non-fluorescent molecules that, upon enzymatic cleavage by SGPL1, release a highly fluorescent reporter molecule, allowing for the sensitive and real-time quantification of enzyme activity.[11]

Cellular Localization of SGPL1

SGPL1 is an integral membrane protein primarily localized to the endoplasmic reticulum (ER).[12][13] The large hydrophilic domain of the protein, which contains the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent active site, faces the cytosol.[13] This orientation is critical as it dictates that the substrate, S1P, must be accessible from the cytosolic side of the ER membrane for degradation to occur.

While the ER is the primary residence of SGPL1, some studies have reported its presence in other cellular compartments. For instance, evidence suggests a potential association with the plasma membrane in specific non-tumorigenic breast cell lines, where it may play a role in silencing extracellular S1P signaling.[14] However, in many other cell types, including various cancer cell lines, this plasma membrane association is not observed, and the protein remains primarily in the ER or shows a diffuse cytosolic distribution.[12][14]

Uptake and Processing of SGPL1 Fluorogenic Substrates

The mechanism of action for an SGPL1 fluorogenic substrate involves several key steps: cellular entry, transit to the ER, enzymatic cleavage, and fluorescence emission.

A commonly used class of SGPL1 fluorogenic substrates are coumarin-based analogs of S1P, such as RBM13.[11] These synthetic molecules are designed to be recognized and cleaved by SGPL1. The cleavage reaction releases the fluorescent product umbelliferone (B1683723) (7-hydroxycoumarin) and an aldehyde.[10][11]

The precise mechanism for the cellular uptake of these synthetic fluorogenic substrates is not fully elucidated but is presumed to involve passive diffusion or carrier-mediated transport across the plasma membrane to enter the cytoplasm. Once in the cytosol, the substrate must reach the ER, where it can interact with the cytosol-facing active site of SGPL1.

The natural pathway for the cellular uptake and metabolism of extracellular S1P provides a useful model. This process involves the dephosphorylation of S1P at the plasma membrane by lipid phosphatases (like PLPP3) to form sphingosine.[6] Sphingosine can then enter the cell, where it is re-phosphorylated by sphingosine kinases to regenerate S1P intracellularly.[6] This newly formed intracellular S1P can then be targeted to the ER for degradation by SGPL1 or dephosphorylation by SGPP1 for recycling.[6] While synthetic fluorogenic substrates are analogs of S1P, they may not follow this exact dephosphorylation-rephosphorylation cycle and might be designed to directly access the intracellular SGPL1.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound assays compiled from various sources.

Table 1: Assay Conditions for SGPL1 Activity Measurement

| Parameter | Cell Lysate Assay | Live-Cell Imaging | Source(s) |

| Substrate | Coumarinic sphinganine (B43673) 1-phosphate analog | Small molecule fluorescent turn-on probe | [11] |

| Typical Concentration | 5 mM | 7.5 µM | [1][11] |

| Incubation Time | 6 hours | 2 to 24 hours | [1][11] |

| Incubation Temperature | 37 °C | 37 °C | [11] |

| Cofactor | 0.25 mM Pyridoxal-5-phosphate (PLP) | N/A (endogenous) | [11] |

| Buffer System | 100 mM HEPES, pH 7.4; 0.5 M potassium phosphate, pH 7.2 | Standard cell culture medium | [1][11] |

Table 2: Spectroscopic Properties of a Common Fluorogenic Product

| Fluorophore | Excitation Wavelength (λex) | Emission Wavelength (λem) | Source(s) |

| Umbelliferone | ~324 nm | ~450 nm | [10] |

Experimental Protocols

Protocol 1: SGPL1 Activity Assay in Cell Lysates

This protocol describes the measurement of SGPL1 activity from cellular homogenates using a fluorogenic substrate.

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 100 mM HEPES pH 7.4, 0.1 mM EDTA, 0.05% Triton X-100).

-

Homogenize the cells using a Dounce homogenizer or sonication on ice.

-

Centrifuge the homogenate to pellet debris and collect the supernatant (cell lysate).

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a 96-well plate, prepare the reaction mixture containing the cell lysate (e.g., 3 µg protein), 100 µM PLP, and buffer to the final volume.[11]

-

Initiate the reaction by adding the this compound to a final concentration of 5 mM.[11]

-

Include control wells: a "no lysate" control to measure background substrate hydrolysis and a "no substrate" control to measure background fluorescence from the lysate.

-

-

Incubation:

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 324 nm, Em: 450 nm for umbelliferone).[10]

-

-

Data Analysis:

-

Subtract the background fluorescence from the control wells.

-

Calculate the SGPL1 activity, often expressed as relative fluorescence units (RFU) per unit of protein per unit of time.

-

Protocol 2: Live-Cell Imaging of SGPL1 Activity

This protocol outlines the general steps for visualizing SGPL1 activity in living cells.

-

Cell Culture and Plating:

-

Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes).

-

Allow cells to adhere and grow to the desired confluency (typically 60-80%).

-

-

Substrate Loading:

-

Prepare a stock solution of the live-cell compatible this compound in a suitable solvent (e.g., DMSO).

-

Dilute the substrate in pre-warmed cell culture medium to the final working concentration (e.g., 7.5 µM).[1]

-

Remove the old medium from the cells and replace it with the substrate-containing medium.

-

-

Incubation:

-

Incubate the cells at 37 °C in a CO₂ incubator for the desired time (e.g., 2-24 hours).[1] This allows for substrate uptake and enzymatic conversion.

-

-

Imaging:

-

Wash the cells with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or HBSS) to remove excess extracellular substrate.

-

Mount the dish on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37 °C and 5% CO₂).

-

Acquire images using the appropriate filter sets for the fluorophore.

-

For time-lapse imaging, acquire images at regular intervals to monitor the change in fluorescence over time.[15]

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity per cell or within specific subcellular regions.

-

Correct for background fluorescence.

-

The increase in fluorescence intensity over time is indicative of SGPL1 activity.

-

Mandatory Visualizations

Here are the diagrams illustrating key pathways and workflows as specified.

References

- 1. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secrets and lyase: Control of sphingosine 1-phosphate distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic distribution, subcellular localization and differential expression of sphingosine-1-phosphate receptors in benign and malignant human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions | PLOS One [journals.plos.org]

- 6. Identification of two lipid phosphatases that regulate sphingosine-1-phosphate cellular uptake and recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated sphingosine-1-phosphate lyase leads to increased metabolism and reduced survival in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SGPL1 sphingosine-1-phosphate lyase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sphingosine-1-phosphate lyase SPL is an endoplasmic reticulum-resident, integral membrane protein with the pyridoxal 5'-phosphate binding domain exposed to the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. First evidence of SGPL1 expression in the cell membrane silencing the extracellular S1P siren in mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for SGPL1 Fluorogenic Substrate Assay in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate lyase 1 (SGPL1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the irreversible degradation of sphingosine-1-phosphate (S1P) into phosphoethanolamine and hexadecenal.[1][2][3] This catalytic step represents the sole exit point for sphingolipid catabolism, making SGPL1 a key regulator of cellular sphingolipid levels. Dysregulation of SGPL1 activity has been implicated in various physiological and pathological processes, including immune cell trafficking, cancer biology, and neurodegenerative diseases. Consequently, the development of robust and sensitive assays to measure SGPL1 activity is of significant interest for basic research and drug discovery.

This document provides a detailed protocol for a fluorogenic substrate assay to determine SGPL1 activity in cell lysates. The assay utilizes a synthetic substrate that, upon cleavage by SGPL1, releases the highly fluorescent molecule 7-hydroxycoumarin (umbelliferone), allowing for a quantitative and high-throughput compatible method to assess enzyme activity.

Principle of the Assay

The SGPL1 fluorogenic substrate is a synthetic analog of S1P that has been chemically modified with a 7-hydroxycoumarin group. In its intact form, the substrate is non-fluorescent. However, in the presence of active SGPL1, the enzyme cleaves the substrate, releasing free 7-hydroxycoumarin. This product fluoresces intensely when excited with ultraviolet light, and the emitted fluorescence can be measured using a standard fluorescence plate reader. The rate of fluorescence increase is directly proportional to the SGPL1 activity in the sample.

Materials and Reagents

-

This compound: (e.g., from Cayman Chemical, Echelon Biosciences, or MedChemExpress)[4][5][6][7]

-

Cell Lysis Buffer: (e.g., RIPA buffer supplemented with protease inhibitors)

-

Assay Buffer: (e.g., 100 mM HEPES, pH 7.4, containing 0.1 mM EDTA)

-

Pyridoxal 5'-phosphate (PLP): A necessary cofactor for SGPL1 activity.[1]

-

7-Hydroxycoumarin: For generating a standard curve.

-

Black, clear-bottom 96-well plates: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~360-370 nm and emission detection at ~450-460 nm.

-

Cultured cells expressing SGPL1.

-

Phosphate-buffered saline (PBS)

-

Protein assay reagent (e.g., BCA or Bradford assay kit)

Experimental Protocols

Part 1: Preparation of Cell Lysates

-

Cell Culture: Culture cells of interest to the desired confluency in appropriate cell culture flasks or plates.

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer containing protease inhibitors) to the plate and incubate on ice for 15-30 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer.

-

-

Lysis: Sonicate the cell suspension on ice using short bursts to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Carefully collect the supernatant (cell lysate) and determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

Storage: Use the cell lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Part 2: this compound Assay

-

Prepare 7-Hydroxycoumarin Standard Curve:

-

Prepare a stock solution of 7-hydroxycoumarin in DMSO.

-

Perform serial dilutions of the stock solution in Assay Buffer to create a standard curve ranging from 0 to 10 µM.

-

Add 100 µL of each standard dilution to separate wells of a black, clear-bottom 96-well plate.

-

-

Prepare Reaction Mix:

-

For each reaction, prepare a master mix containing Assay Buffer and PLP (final concentration of 0.25 mM).[1]

-

Prepare the this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10-50 µM).

-

-

Assay Procedure:

-

To each well of the 96-well plate, add 20-50 µg of cell lysate protein. Adjust the volume with Assay Buffer to a total of 50 µL.

-

Include a "no enzyme" control well containing only Assay Buffer and substrate.

-

Include a "lysate only" control well containing cell lysate and Assay Buffer without the substrate to measure background fluorescence.

-

Initiate the enzymatic reaction by adding 50 µL of the prepared this compound solution to each well, bringing the total reaction volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Use an excitation wavelength of approximately 360-370 nm and an emission wavelength of approximately 450-460 nm.

-

Part 3: Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the 7-hydroxycoumarin standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the concentration.

-

Calculate SGPL1 Activity:

-

For each sample, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (ΔFU/min).

-

Convert the rate from fluorescence units per minute to moles of product per minute using the slope of the 7-hydroxycoumarin standard curve.

-

Normalize the activity to the amount of protein in the cell lysate (e.g., pmol/min/mg protein).

-

-

Enzyme Kinetics (Optional):

-

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the fluorogenic substrate.

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.

-

Data Presentation

Table 1: Representative Kinetic Parameters for SGPL1

| Parameter | Value | Cell Type/Source | Substrate | Reference |

| Km | ~6 µM | Not specified | C17-sphinganine-1-phosphate | [8][9] |

| Km | 35 µM | Not specified | BODIPY-sphingosine 1-phosphate | [10] |

Note: The kinetic parameters can vary depending on the specific substrate, cell type, and assay conditions.

Visualizations

Sphingolipid Metabolism Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. S1P Lyase Fluorogenic Substrate - Echelon Biosciences [echelon-inc.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Real-Time Measurement of Sphingosine-1-Phosphate Lyase 1 (SGPL1) Activity in Live Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate lyase 1 (SGPL1) is a critical enzyme in sphingolipid metabolism, located on the endoplasmic reticulum membrane.[1][2] It catalyzes the irreversible degradation of sphingosine-1-phosphate (S1P) into hexadecenal and phosphoethanolamine.[2][3] This action is a key regulatory point in the "sphingolipid rheostat," a concept that balances the cellular levels of pro-survival S1P and pro-apoptotic ceramide.[4] Given its role in fundamental cellular processes such as apoptosis, immune cell trafficking, and lipid homeostasis, SGPL1 has emerged as a significant target for drug discovery in indications including cancer, autoimmune diseases, and neurodegenerative disorders.[4][5]

These application notes provide detailed protocols for measuring SGPL1 activity, with a focus on a proposed real-time method for live cells using a genetically encoded FRET-based biosensor. This novel approach allows for dynamic monitoring of SGPL1 activity, offering deeper insights into its regulation in response to various stimuli and potential therapeutic interventions.

Existing Methods for SGPL1 Activity Measurement

Several methods have been established to quantify SGPL1 activity, primarily in cell lysates or through indirect measurements. While robust, these methods do not typically allow for real-time monitoring in living cells.

Quantitative Data from Established SGPL1 Assays

| Assay Type | Substrate | Detected Product | Key Performance Parameters | Reference |

| Gas Chromatography-Mass Spectrometry (GC/MS) | C17-sphinganine-1-phosphate | Pentadecanal (derivatized) | Limit of Detection: 281 fmol; K | [3][6] |

| Fluorescence HPLC Assay | NBD-labeled sphingosine-1-phosphate | NBD-aldehyde | Detects activity as low as 8 pmol/mg/min; Linear with protein (20-200 mg/l) and time (over 20 min) | [7] |

| Indirect Secreted S1P Assay | Endogenous/supplemented sphingosine | Secreted S1P | Measures S1P accumulation upon SGPL1 inhibition using a reporter cell line | [8] |

Proposed Real-Time SGPL1 Activity Assay in Live Cells: A FRET-Based Approach

To overcome the limitations of existing endpoint assays, we propose a genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensor for the real-time measurement of SGPL1 activity in live cells. This approach provides high spatiotemporal resolution of enzyme activity.

Principle of the FRET-Based SGPL1 Biosensor

The proposed biosensor consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) linked by a peptide sequence containing an SGPL1 cleavage site derived from a known substrate. In its intact state, the close proximity of CFP and YFP allows for FRET to occur when CFP is excited. Upon cleavage of the linker by active SGPL1, CFP and YFP diffuse apart, leading to a decrease in FRET efficiency. The ratio of YFP to CFP emission can then be used to quantify SGPL1 activity in real-time.

SGPL1 Signaling Pathway

The following diagram illustrates the central role of SGPL1 in the sphingolipid metabolic pathway.

Caption: SGPL1's role in sphingolipid metabolism.

Experimental Protocols

Protocol 1: Real-Time Measurement of SGPL1 Activity Using a FRET-Based Biosensor

This protocol details the steps for transfecting cells with the proposed SGPL1 FRET biosensor, preparing them for imaging, and acquiring and analyzing the data.

Materials:

-

HEK293T or other suitable cell line

-

Plasmid DNA encoding the SGPL1 FRET biosensor

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phenol (B47542) red-free imaging medium

-

Confocal or widefield fluorescence microscope with FRET capabilities

-

Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure:

-

Cell Seeding and Transfection: a. One day prior to transfection, seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. b. Transfect the cells with the SGPL1 FRET biosensor plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent. c. Incubate the cells for 24-48 hours to allow for biosensor expression.

-

Cell Preparation for Imaging: a. Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). b. Replace the culture medium with pre-warmed, phenol red-free imaging medium. c. Allow the cells to equilibrate in the imaging medium for at least 30 minutes in the incubator (37°C, 5% CO

2). -

Microscopy and Image Acquisition: a. Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO

2. b. Identify cells expressing the biosensor. c. Set up the microscope for FRET imaging. This typically involves: i. CFP channel: Excitation ~430 nm, Emission ~475 nm. ii. YFP channel: Excitation ~500 nm, Emission ~535 nm. iii. FRET channel: Excitation ~430 nm (CFP excitation), Emission ~535 nm (YFP emission). d. Acquire baseline images for all three channels for a few minutes before adding any stimulus. e. To measure changes in SGPL1 activity, add your compound of interest (e.g., an SGPL1 inhibitor or an upstream signaling modulator) to the imaging dish. f. Continue acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment. -